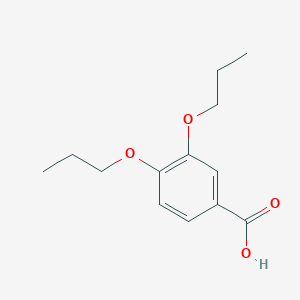

3,4-dipropoxybenzoic Acid

Übersicht

Beschreibung

3,4-Dipropoxybenzoic Acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two propoxy groups attached to the benzene ring at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dipropoxybenzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dipropoxybenzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

3,4-Dipropoxybenzoic Acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3,4-Dipropoxybenzoic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,4-Dipropoxybenzoic Acid, known for its antioxidant properties.

3,4-Dimethoxybenzoic Acid: Similar in structure but with methoxy groups instead of propoxy groups, used in various chemical syntheses.

3,4-Dipropoxybenzaldehyde: An aldehyde derivative with similar chemical properties.

Uniqueness: this compound is unique due to the presence of propoxy groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it a valuable compound for specific applications in research and industry.

Biologische Aktivität

3,4-Dipropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C13H18O4

Molecular Weight : 238.28 g/mol

IUPAC Name : this compound

The compound features two propoxy groups attached to the benzene ring at the 3 and 4 positions, enhancing its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzyme activities. Key mechanisms include:

- Protein Interaction : The compound exhibits affinity for various proteins, influencing cellular processes and signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes involved in critical metabolic pathways, which could have implications in therapeutic contexts.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Target Protein |

|---|---|---|---|

| Study on PLA2G15 inhibition | Inhibition of lysosomal phospholipase A2 | 0.18 µM | Lysosomal phospholipase A2 |

| Modulation of protein interactions | Various effects on protein interactions | N/A | Various proteins |

| Potential anti-cancer activity | Targeting PI3K pathway | N/A | PI3K pathway |

Case Study 1: Inhibition of Lysosomal Phospholipase A2

In a study focused on drug-induced phospholipidosis, this compound was identified as a potent inhibitor of lysosomal phospholipase A2 (PLA2G15). The IC50 value was determined to be 0.18 µM , indicating strong inhibitory potential that could predict drug-induced toxicity during development phases. This finding suggests that the compound may play a role in mitigating adverse effects associated with certain pharmaceuticals.

Case Study 2: Anti-Cancer Potential

Research has indicated that this compound may exhibit anti-cancer properties by modulating pathways associated with cancer cell proliferation. Preliminary studies suggest its potential to target the PI3K pathway , which is crucial in cancer biology. Further investigations are necessary to elucidate the specific mechanisms and efficacy in various cancer models.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicity assessments have indicated low toxicity levels in mammalian models, supporting its further exploration as a therapeutic agent.

Eigenschaften

IUPAC Name |

3,4-dipropoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGLIDHZBWTUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.